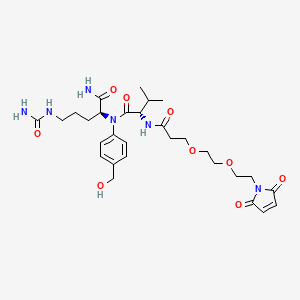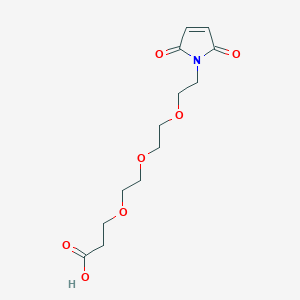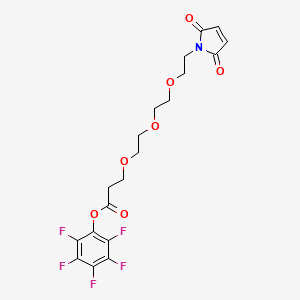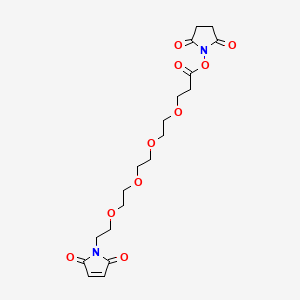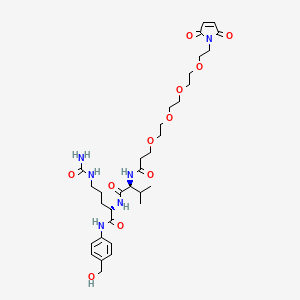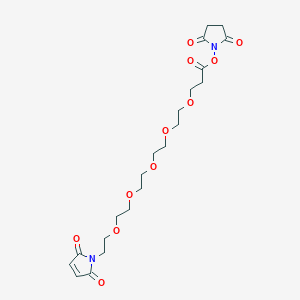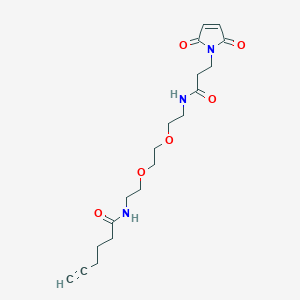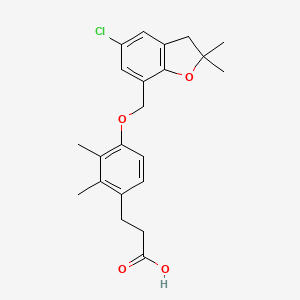
GPR120 Agonist 2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GPR120, also known as FFAR4, is a G-protein coupled receptor activated by free fatty acids (FFAs). It has emerged as a promising target for the treatment of type 2 diabetes mellitus (T2DM) and other diseases, including cancer, inflammatory conditions, and central nervous system disorders . GPR120 agonists, such as “GPR120 Agonist 2”, have been widely explored for their potential in T2DM drug discovery .
Synthesis Analysis
A series of novel GPR120 agonists were designed and synthesized to improve the stability and hydrophilicity of the phenylpropanoic acid GPR120 agonist TUG-891 . For instance, compound 11b showed excellent GPR120 agonistic activity and pharmacokinetic properties .Molecular Structure Analysis
Molecular simulation illustrated that compound 11b could enter the active site of GPR120 and interact with ARG99 . This interaction is crucial for the agonistic activity of the compound .Chemical Reactions Analysis
The introduction of electron-donating groups, such as methyl and methoxy groups, at the 6-position of the tetrahydroquinoline ring enhanced the GPR120 agonistic activity .Wissenschaftliche Forschungsanwendungen
Treatment of Type 2 Diabetes
GPR120 is a promising target for the treatment of type 2 diabetes (T2DM). It is activated by free fatty acids (FFAs) and stimulates the release of glucagon-like peptide-1 (GLP-1). GLP-1, as an incretin, can enhance glucose-dependent secretion of insulin from pancreatic beta cells and reduce blood glucose . A series of novel GPR120 agonists were designed and synthesized to improve the stability and hydrophilicity of the phenylpropanoic acid GPR120 agonist TUG-891 .
Improved Pharmacokinetic Profiles
The novel GPR120 agonists have improved pharmacokinetic profiles. For instance, compound 11b showed excellent GPR120 agonistic activity and pharmacokinetic properties, and could reduce the blood glucose of normal mice in a dose-dependent manner .
Anti-inflammatory and Insulin-sensitizing Effects
GPR120 agonists have anti-inflammatory and insulin-sensitizing effects. They are similar to the effects of ω-3 fatty acids and could become future insulin sensitizing agents for the treatment of type 2 diabetes mellitus and other human insulin resistant states .
Treatment of Metabolic Diseases
GPR120 plays a crucial role in mediating the beneficial effects of free fatty acids (FAs), particularly ω-3 FAs, on metabolic and inflammatory pathways, making it an important therapeutic target for metabolic diseases .
Improved Glucose Tolerance
Thiazolidinedione derivatives, which are novel potent GPR120 agonists, have been found to improve oral glucose tolerance in normal C57BL/6 mice in a dose-dependent manner .
Decreased Hepatic Steatosis
GPR120 agonist treatment of high-fat diet-fed obese mice causes improved glucose tolerance, decreased hyperinsulinemia, increased insulin sensitivity and decreased hepatic steatosis .
Wirkmechanismus
Target of Action
The primary target of GPR120 Agonist 2 is GPR120 , also known as Free Fatty Acid Receptor 4 (FFAR4) . This receptor is activated by medium-chain and long-chain fatty acids . It plays a crucial role in mediating the beneficial effects of free fatty acids, particularly ω-3 fatty acids, on metabolic and inflammatory pathways .
Mode of Action
GPR120 Agonist 2 interacts with its target, GPR120, by entering the active site of the receptor and interacting with ARG99 . This interaction activates GPR120, which in turn stimulates the release of glucagon-like peptide-1 (GLP-1) . GLP-1, as an incretin, can enhance glucose-dependent secretion of insulin from pancreatic beta cells and reduce blood glucose .
Biochemical Pathways
The activation of GPR120 by the agonist leads to the stimulation of PI3K/Akt/GLUT4 signaling pathways . This results in the translocation of GLUT4 to the plasma membrane, thereby enhancing glucose intake in cells . Additionally, GPR120 is a PPARγ target gene in adipocytes, and GPR120 augments PPARγ activity by inducing the endogenous ligand 15d-PGJ2 and by blocking ERK-mediated inhibition of PPARγ .
Pharmacokinetics
The pharmacokinetic properties of GPR120 Agonist 2 are designed to improve the stability and hydrophilicity of the phenylpropanoic acid GPR120 agonist TUG-891 . This results in excellent GPR120 agonistic activity and could reduce the blood glucose of normal mice in a dose-dependent manner . No hypoglycemic side effects were observed even at a dose of 100 mg/kg .
Result of Action
The action of GPR120 Agonist 2 leads to a reduction in blood glucose levels, as it enhances the glucose-dependent secretion of insulin from pancreatic beta cells . It also shows good anti-hyperglycemic effects in diet-induced obese (DIO) mice .
Action Environment
The action of GPR120 Agonist 2 is influenced by environmental factors such as diet. For instance, the compound displayed good antidiabetic effects in diet-induced obese (DIO) mice . Furthermore, GPR120 is preferentially expressed in the intestines, and its activation can be stimulated by long-chain free fatty acids to increase the secretion of GLP-1 from intestinal endocrine cells . This suggests that the dietary environment can influence the efficacy of GPR120 Agonist 2.
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[4-[(5-chloro-2,2-dimethyl-3H-1-benzofuran-7-yl)methoxy]-2,3-dimethylphenyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClO4/c1-13-14(2)19(7-5-15(13)6-8-20(24)25)26-12-17-10-18(23)9-16-11-22(3,4)27-21(16)17/h5,7,9-10H,6,8,11-12H2,1-4H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHMUAMPZUHGNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OCC2=CC(=CC3=C2OC(C3)(C)C)Cl)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
GPR120 Agonist 2 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

